1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
Overview
Description
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol, commonly referred to as 2-methyl-1-amino-2-propanol (MAP), is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a pungent odor and a melting point of -20°C. MAP has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Scientific Research Applications
Metabolism and Disposition in Humans
One study explored the metabolism and disposition of BMS-690514, an oral inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, which shares structural features with the compound of interest. The study found that BMS-690514 is well absorbed and extensively metabolized via multiple pathways, with significant excretion in both bile and urine (Christopher et al., 2010).
Exposure to Carcinogenic Compounds
Another study measured the levels of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, highlighting the human exposure to carcinogenic compounds through food. This study indirectly relates to the metabolic pathways that might be involved in processing the compound , focusing on the body's handling of similar toxicological substances (Ushiyama et al., 1991).
Toxicity and Poisoning Cases
Research on the poisoning effects of α-pyrrolidinovalerophenone and pentedrone, which have structural similarities to pyrrolidine-based compounds, reports on the clinical outcomes and the distribution of these substances in postmortem human samples. This study could provide insights into the toxicological aspects of similar compounds (Sykutera et al., 2015).
Metabolism of Dietary Carcinogens
An investigation into the urinary and fecal excretion of a microbial metabolite of PhIP (a carcinogenic heterocyclic amine) after consumption of cooked chicken in humans demonstrates the role of intestinal bacteria in the metabolism of dietary carcinogens, which could be relevant for understanding the metabolism of similar compounds (Vanhaecke et al., 2008).
properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJEOGYMNLFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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